

# An In-Depth Technical Guide to Ethyl 4-methylvalerate: Discovery, Synthesis, and Applications

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## Compound of Interest

Compound Name: Ethyl 4-methylvalerate

Cat. No.: B153136

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This guide provides a comprehensive overview of **Ethyl 4-methylvalerate**, a significant ester in the flavor and fragrance industries. It delves into the historical context of its synthesis, detailed experimental protocols, physicochemical properties, and modern applications, offering valuable insights for researchers, scientists, and professionals in drug development and chemical manufacturing.

## Introduction and Nomenclature

**Ethyl 4-methylvalerate**, also known by its synonyms Ethyl 4-methylpentanoate, Ethyl isocaproate, and Ethyl isohexanoate, is an organic compound classified as a fatty acid ester.<sup>[1]</sup><sup>[2]</sup> Its molecular formula is C<sub>8</sub>H<sub>16</sub>O<sub>2</sub>, and it possesses a distinct, pleasant fruity aroma.<sup>[3]</sup><sup>[4]</sup> This characteristic scent has led to its widespread use as a flavoring and fragrance agent.<sup>[5]</sup> The molecule consists of an ethyl group attached to the carboxylate end of 4-methylvaleric acid (also known as isocaproic acid).

## Historical Context and Discovery

While a definitive record of the first synthesis of **Ethyl 4-methylvalerate** is not readily available in seminal publications, its discovery is intrinsically linked to the development of modern organic synthesis, particularly the advent of esterification methods. The foundational work that enabled the creation of this and countless other esters was the Fischer-Speier esterification, first described by Emil Fischer and Arthur Speier in 1895.<sup>[6]</sup><sup>[7]</sup> This acid-catalyzed reaction

between a carboxylic acid and an alcohol provided a direct and efficient route to esters, revolutionizing the field of synthetic organic chemistry.[8][9]

The term "ester" itself was introduced in the first half of the 19th century by the German chemist Leopold Gmelin.[10] The systematic study and synthesis of various esters, including branched-chain esters like **Ethyl 4-methylvalerate**, flourished following the establishment of reliable synthetic methods like the Fischer-Speier esterification. The increasing demand for novel flavors and fragrances in the early 20th century likely spurred the synthesis and characterization of a wide array of esters, including **Ethyl 4-methylvalerate**, by industrial chemists.[11][12]

## Synthesis of Ethyl 4-methylvalerate

The primary and most common method for synthesizing **Ethyl 4-methylvalerate** is the Fischer-Speier esterification of 4-methylvaleric acid with ethanol in the presence of an acid catalyst.[13]

### Reaction Principle

The Fischer-Speier esterification is a reversible, acid-catalyzed nucleophilic acyl substitution.[7] The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. After a series of proton transfers, a molecule of water is eliminated, and the ester is formed.[14] To drive the equilibrium towards the product (the ester), an excess of one of the reactants (usually the alcohol) is used, or the water formed during the reaction is removed.[13]

### Experimental Protocol: Fischer-Speier Esterification

This protocol outlines a standard laboratory procedure for the synthesis of **Ethyl 4-methylvalerate**.

Materials:

- 4-methylvaleric acid
- Absolute ethanol
- Concentrated sulfuric acid (catalyst)

- Saturated sodium bicarbonate solution
- Saturated sodium chloride solution (brine)
- Anhydrous magnesium sulfate or sodium sulfate
- Diethyl ether (for extraction)

Equipment:

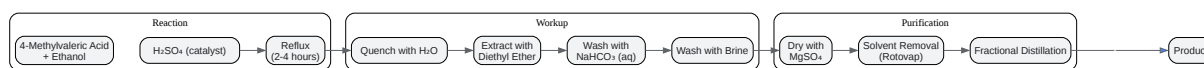
- Round-bottom flask
- Reflux condenser
- Heating mantle
- Separatory funnel
- Beakers and Erlenmeyer flasks
- Rotary evaporator

Procedure:

- **Reaction Setup:** In a round-bottom flask, combine 1 mole of 4-methylvaleric acid with 3-5 moles of absolute ethanol.
- **Catalyst Addition:** Slowly add a catalytic amount of concentrated sulfuric acid (approximately 0.2% of the total mass of the reactants) to the mixture while stirring.
- **Reflux:** Attach a reflux condenser and heat the mixture to a gentle reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
- **Workup:**
  - Cool the reaction mixture to room temperature.
  - Transfer the mixture to a separatory funnel.

- Add an equal volume of cold water.
- Extract the aqueous layer with diethyl ether (2 x 50 mL).
- Combine the organic extracts.
- Wash the combined organic layer sequentially with saturated sodium bicarbonate solution (to neutralize the acid catalyst) and then with brine.
- Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent and remove the solvent (diethyl ether) using a rotary evaporator.
- Purification: The crude **Ethyl 4-methylvalerate** can be purified by fractional distillation under reduced pressure.

## Experimental Workflow Diagram



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Caption: Fischer-Speier synthesis workflow for **Ethyl 4-methylvalerate**.

## Physicochemical Properties

The key physicochemical properties of **Ethyl 4-methylvalerate** are summarized in the table below.

Property	Value	Reference
Molecular Formula	C8H16O2	[1]
Molar Mass	144.21 g/mol	
Appearance	Colorless liquid	[3]
Odor	Fruity, pineapple-like	[4]
Boiling Point	159-160 °C	
Density	0.868 g/mL at 20 °C	
Refractive Index (n <sub>20/D</sub> )	1.406	[5]
CAS Number	25415-67-2	[1]
Beilstein Registry Number	1747377	

## Spectroscopic Characterization

The identity and purity of synthesized **Ethyl 4-methylvalerate** are confirmed through various spectroscopic techniques.

### <sup>1</sup>H NMR Spectroscopy

The <sup>1</sup>H NMR spectrum provides detailed information about the proton environment in the molecule.

- $\delta \sim 4.1$  ppm (q, 2H): A quartet corresponding to the two protons of the ethyl ester methylene group (-O-CH<sub>2</sub>-CH<sub>3</sub>), split by the adjacent methyl group.
- $\delta \sim 2.2$  ppm (t, 2H): A triplet from the two protons on the carbon alpha to the carbonyl group (-CH<sub>2</sub>-C=O).
- $\delta \sim 1.6$  ppm (m, 1H): A multiplet for the single proton at the branching point (-CH(CH<sub>3</sub>)<sub>2</sub>).
- $\delta \sim 1.5$  ppm (m, 2H): A multiplet corresponding to the two protons on the carbon beta to the carbonyl group (-CH<sub>2</sub>-CH<sub>2</sub>-C=O).

- $\delta \sim 1.2$  ppm (t, 3H): A triplet for the three protons of the ethyl ester methyl group (-O-CH<sub>2</sub>-CH<sub>3</sub>).
- $\delta \sim 0.9$  ppm (d, 6H): A doublet for the six equivalent protons of the two methyl groups at the branched end (-CH(CH<sub>3</sub>)<sub>2</sub>).

## <sup>13</sup>C NMR Spectroscopy

The <sup>13</sup>C NMR spectrum reveals the different carbon environments.

- $\delta \sim 173$  ppm: Carbonyl carbon (-C=O).
- $\delta \sim 60$  ppm: Methylene carbon of the ethyl group (-O-CH<sub>2</sub>-).
- $\delta \sim 34$  ppm: Methylene carbon alpha to the carbonyl group (-CH<sub>2</sub>-C=O).
- $\delta \sim 33$  ppm: Methylene carbon beta to the carbonyl group (-CH<sub>2</sub>-CH<sub>2</sub>-C=O).
- $\delta \sim 28$  ppm: Methine carbon at the branch point (-CH(CH<sub>3</sub>)<sub>2</sub>).
- $\delta \sim 22$  ppm: Methyl carbons at the branch point (-CH(CH<sub>3</sub>)<sub>2</sub>).
- $\delta \sim 14$  ppm: Methyl carbon of the ethyl group (-CH<sub>3</sub>).

## Infrared (IR) Spectroscopy

The IR spectrum shows characteristic absorption bands for the functional groups present.

- $\sim 1735$  cm<sup>-1</sup>: A strong absorption band characteristic of the C=O stretching of the ester functional group.
- $\sim 2870$ - $2960$  cm<sup>-1</sup>: C-H stretching vibrations of the alkyl groups.
- $\sim 1180$  cm<sup>-1</sup>: C-O stretching vibration of the ester linkage.

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern. The electron ionization (EI) mass spectrum typically shows a molecular ion peak (M<sup>+</sup>) at  $m/z =$

144.

Caption: Molecular structure of **Ethyl 4-methylvalerate**.

## Applications in Industry

**Ethyl 4-methylvalerate**'s primary application lies in the flavor and fragrance industry due to its pleasant fruity aroma.<sup>[5]</sup>

- **Flavoring Agent:** It is used to impart or enhance fruity notes, particularly pineapple and apple, in a variety of food products, including beverages, candies, baked goods, and dairy products.<sup>[15][16]</sup>
- **Fragrance Component:** In perfumery, it is utilized in fruity and floral compositions to add a fresh and sweet top note.<sup>[16]</sup>
- **Industrial Solvent:** Due to its ester functionality, it can also serve as a specialty solvent in certain applications.

## Conclusion

**Ethyl 4-methylvalerate**, a branched-chain ester, holds a significant place in the palette of flavor and fragrance chemists. While its specific discovery is not pinpointed to a single event, its existence is a direct result of the pioneering work in ester synthesis, most notably the Fischer-Speier esterification. The straightforward and robust nature of this synthetic method, combined with the compound's desirable sensory properties, ensures its continued relevance in various industrial applications. This guide has provided a detailed overview of its historical context, synthesis, characterization, and uses, serving as a valuable resource for professionals in the chemical sciences.

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